Ovalicin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Ovalicin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Medizin: Die antiangiogenen Eigenschaften von this compound machen es zu einem vielversprechenden Kandidaten für die Krebstherapie, da es die Bildung neuer Blutgefäße hemmen kann, die Tumore versorgen.

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch Hemmung von Methionin-Aminopeptidase-Enzymen aus, insbesondere Methionin-Aminopeptidase 1 und 2 . Diese Enzyme spielen eine entscheidende Rolle bei der Entfernung des N-terminalen Methionins aus neu gebildeten Proteinen, ein Prozess, der für die korrekte Proteinfunktion essentiell ist. Durch die Hemmung dieser Enzyme stört this compound die Proteinsynthese und zelluläre Prozesse, was zu seinen antiangiogenen und antiparasitären Wirkungen führt .

Wirkmechanismus

Target of Action

Ovalicin, also known as (-)-Ovalicin, primarily targets Methionine aminopeptidase 1 (MetAP1) and Methionine aminopeptidase 2 (MetAP2) . These enzymes play a crucial role in the removal of the N-terminal methionine from nascent proteins .

Mode of Action

This compound inhibits MetAP1 and MetAP2 by covalently binding to a conserved histidine in their active sites . This interaction disrupts the normal function of these enzymes, leading to changes in protein processing.

Biochemical Pathways

It’s known that this compound can inhibit angiogenesis , which is the formation of new blood vessels. This suggests that this compound may affect pathways related to cell growth and proliferation.

Result of Action

This compound’s action on MetAP1 and MetAP2 leads to the inhibition of angiogenesis . In addition, this compound has been shown to attenuate symptoms of atopic dermatitis by inhibiting IL-31 signaling and intracellular calcium influx .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the fungus Pseudallescheria boydii, isolated from termites, produces this compound derivatives that display antiprotozoal activities against Plasmodium falciparum and Trypanosoma brucei . This suggests that the production and activity of this compound can be influenced by the organism’s environment.

Biochemische Analyse

Biochemical Properties

Ovalicin interacts with enzymes such as Methionine aminopeptidase 1 and Methionine aminopeptidase 2 . These interactions are crucial for its biochemical activity .

Cellular Effects

This compound has been found to suppress antibody formation in mice and other species, impairing cell-mediated immunity . It also inhibits the expression of genes associated with inflammation and pruritic responses through activating calcium and interleukin-31 (IL-31) signaling .

Molecular Mechanism

This compound’s mechanism of action involves covalently binding to Methionine aminopeptidase 2 (MetAP2), inhibiting its enzymatic activity . This binding is specific, as this compound does not inhibit the closely related Methionine aminopeptidase 1 (MetAP1) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound has been shown to significantly reduce atopic dermatitis symptoms in mice

Metabolic Pathways

It is known that this compound inhibits the enzymatic activity of Methionine aminopeptidase 2 (MetAP2) .

Transport and Distribution

It is known that this compound binds to Methionine aminopeptidase 2 (MetAP2), suggesting that it may be transported to wherever this enzyme is located within the cell .

Subcellular Localization

Given its interaction with Methionine aminopeptidase 2 (MetAP2), it is likely that this compound is localized to wherever this enzyme is found within the cell .

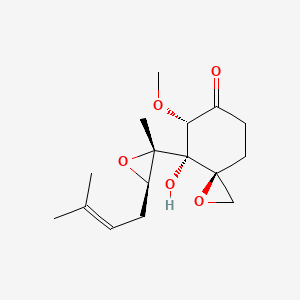

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von Ovalicin umfasst mehrere Schlüsselschritte, darunter die Konstruktion eines Cyclohexan-Gerüsts, die Bildung von zwei Epoxiden und die Etablierung von fünf oder sechs benachbarten Stereozentren . Die erste Totalsynthese von this compound wurde 1985 von Corey berichtet . Die Synthesestrategie beinhaltet oft die Verwendung von Diels-Alder-Reaktionen, chiralen Hilfsstoffen und substratgesteuerter Dihydroxylierung .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert, wahrscheinlich aufgrund seiner komplexen Struktur und der Herausforderungen im Zusammenhang mit seiner Synthese. Fortschritte in der synthetischen organischen Chemie könnten in Zukunft den Weg für effizientere Produktionsmethoden ebnen.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ovalicin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Die Epoxidgruppen der Verbindung sind besonders reaktiv und können an nucleophilen Substitutionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, sind Alkyllithium-Spezies, Oxidationsmittel und chirale Hilfsstoffe . Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und die Verwendung von Schutzgruppen, um die selektive Bildung der gewünschten Produkte zu gewährleisten.

Hauptprodukte: Zu den Hauptprodukten, die aus Reaktionen mit this compound gebildet werden, gehören verschiedene Analoga und Derivate, die die Kern-Cyclohexanstruktur beibehalten, aber Modifikationen an den Epoxidgruppen und anderen funktionellen Einheiten aufweisen .

Vergleich Mit ähnlichen Verbindungen

Ovalicin ist strukturell ähnlich zu Fumagillin, einer weiteren starken antiangiogenen Verbindung . Beide Verbindungen teilen ein Cyclohexan-Gerüst und Epoxidgruppen, aber this compound ist stabiler und hat weniger toxische Nebenwirkungen als Fumagillin . Andere ähnliche Verbindungen sind 5-Demethylthis compound und Chlthis compound, die ebenfalls antiangiogene Eigenschaften aufweisen .

Liste ähnlicher Verbindungen:

- Fumagillin

- 5-Demethylthis compound

- Chlthis compound

Die einzigartige Kombination aus Stabilität und potenter biologischer Aktivität von this compound macht es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

4-hydroxy-5-methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O5/c1-10(2)5-6-12-14(3,21-12)16(18)13(19-4)11(17)7-8-15(16)9-20-15/h5,12-13,18H,6-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESRXFGQJARQNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(O1)(C)C2(C(C(=O)CCC23CO3)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ovalicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19683-98-8 | |

| Record name | Ovalicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

93 - 94 °C | |

| Record name | Ovalicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038120 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

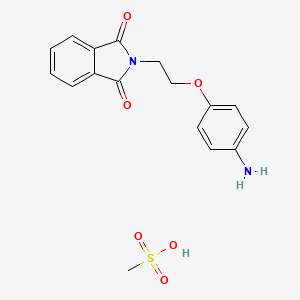

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

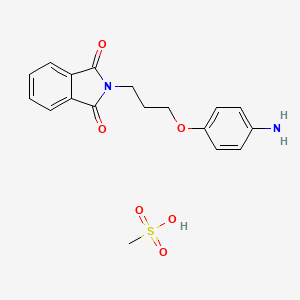

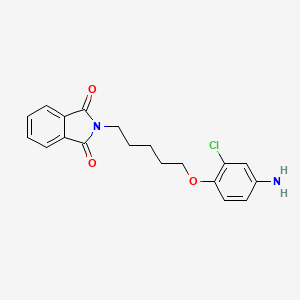

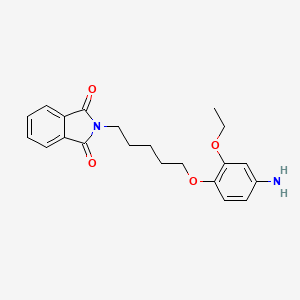

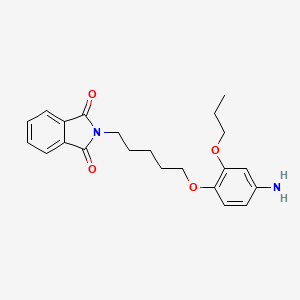

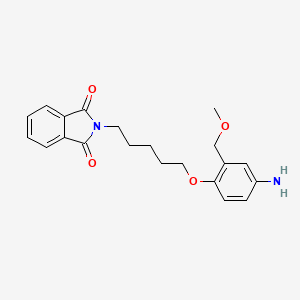

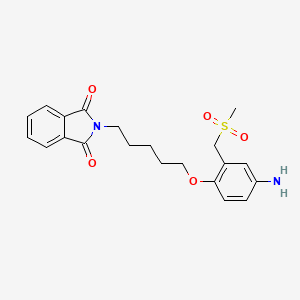

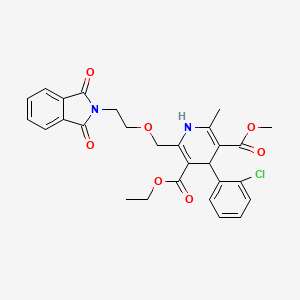

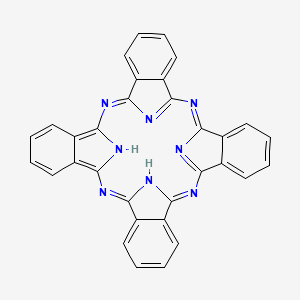

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.